molecular formula C13H10Cl2N2 B1470800 4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine CAS No. 1412957-81-3

4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine

Cat. No. B1470800
M. Wt: 265.13 g/mol
InChI Key: VNQBJVOOOJUTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine” were not found, organoboron compounds like it are often used in Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters is one method used in the synthesis of similar compounds .


Chemical Reactions Analysis

Organoboron compounds can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .

Scientific Research Applications

Synthesis and Biological Activities

Pyrimidine derivatives have been synthesized through various chemical reactions and evaluated for their biological activities. For example, Abdelghani et al. (2017) detailed the synthesis of new pyrimidines and condensed pyrimidines, exploring their antimicrobial efficacy against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017). Similarly, Jafar et al. (2013) synthesized new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and investigated their inhibitory activity against various microbial strains (Jafar et al., 2013).

Antioxidant and Antitumor Activities

Research has also explored the antioxidant and antitumor potential of pyrimidine derivatives. El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of some synthesized nitrogen heterocycles, providing insights into their potential therapeutic applications (El-Moneim et al., 2011).

Antiviral and Antituberculostic Activities

Siddiqui et al. (2007) synthesized novel pyrimidines with potential antiviral, antituberculostic, and antibacterial activities, highlighting the versatility of pyrimidine derivatives in addressing a range of infectious diseases (Siddiqui et al., 2007).

Chemical Synthesis and Methodologies

Research by Reddy et al. (2014) demonstrated an efficient synthesis method for α-aminophosphonates from 2-cyclopropylpyrimidine derivatives, showcasing the application of pyrimidine derivatives in synthesizing complex chemical structures (Reddy et al., 2014).

Structural and Crystallographic Studies

Balasubramani et al. (2007) investigated the crystal structures of pyrimethaminium salts, providing valuable insights into the molecular interactions and structural properties of pyrimidine derivatives, which could inform future drug design and synthesis efforts (Balasubramani et al., 2007).

Future Directions

Organoboron compounds like “4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine” have a wide range of applications in organic synthesis . Their ability to undergo a variety of transformations makes them valuable building blocks for future research and development .

properties

IUPAC Name

4-chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQBJVOOOJUTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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